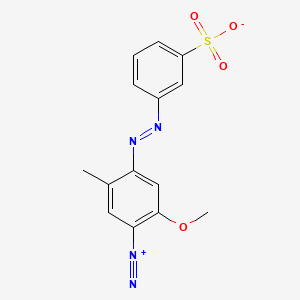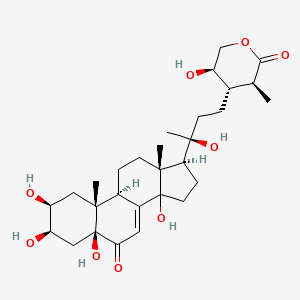![molecular formula C6H9IO4 B12809804 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6,8-dioxabicyclo[321]octane-2,3-diol is a bicyclic acetal compound characterized by its unique structure, which includes an iodine atom and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through reactions such as Diels-Alder cyclization, N-allylic substitution, and intramolecular ketalization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of starting materials and reagents on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom can lead to the formation of various derivatives with different functional groups, while oxidation of the hydroxyl groups can yield carbonyl-containing compounds .
Scientific Research Applications
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic acetal without the iodine atom.
Levoglucosenone: A derivative with a similar bicyclic structure but different functional groups
Uniqueness
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science .
Properties
Molecular Formula |
C6H9IO4 |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2 |
InChI Key |
SWUJNWULTXIUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)I)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


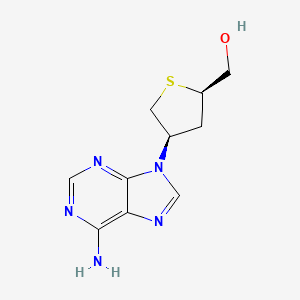
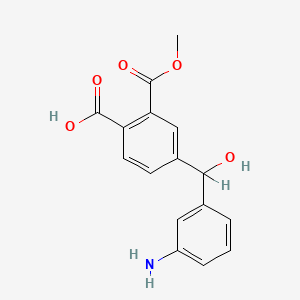


![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)

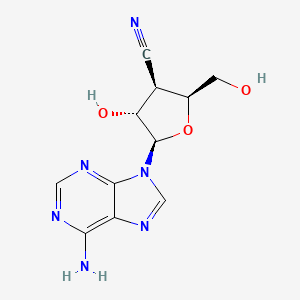


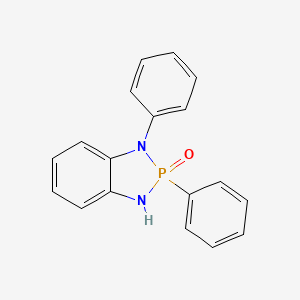

![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
